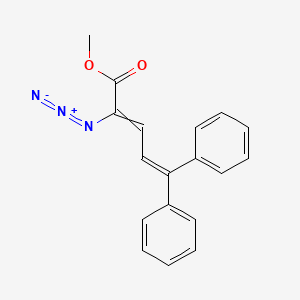
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate is a chemical compound with the molecular formula C17H15N3O2. It is a methyl ester derivative of 2-azido-5,5-diphenyl-2,4-pentadienoic acid. This compound is used in organic synthesis as a reagent for various reactions and can also be used in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate typically involves the esterification of 2-azido-5,5-diphenyl-2,4-pentadienoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and azide chemistry would apply if scaled up.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the azido group is replaced by the nucleophile.
Cycloaddition Reactions: Products include triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing azido groups into molecules.
Medicinal Chemistry: Potential use in the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5,5-diphenylpenta-2,4-dienoate: Similar structure but lacks the azido group.
2,4-Pentadienoic acid, 2-azido-5,5-diphenyl-, methyl ester: Another name for the same compound.
Uniqueness
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate is unique due to the presence of both the azido group and the conjugated diene system. This combination allows for a wide range of chemical reactivity, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
116340-87-5 |
|---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
methyl 2-azido-5,5-diphenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H15N3O2/c1-23-18(22)17(20-21-19)13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI-Schlüssel |
OAAFPVRNZPKDEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


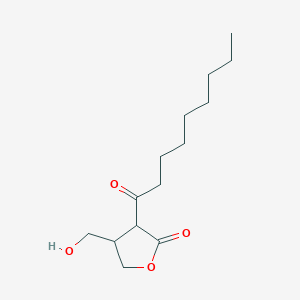
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
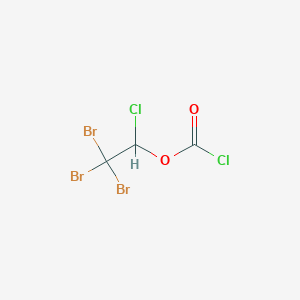
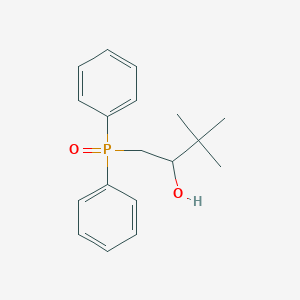
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
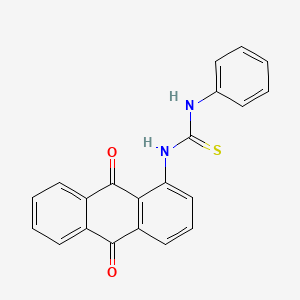

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)

![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
